N-(3-Trifluormethyl-phenyl)-oxalsäureamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

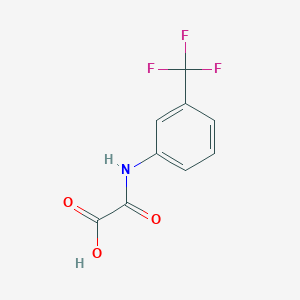

N-(3-Trifluoromethyl-phenyl)-oxalamic acid is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxalamic acid moiety

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(3-Trifluoromethyl-phenyl)-oxalamic acid. For instance, derivatives of trifluoromethylphenyl compounds have shown effectiveness against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were particularly noted for their ability to disrupt biofilm formation, a significant challenge in treating chronic infections .

Case Study:

A study demonstrated that certain trifluoromethyl-substituted pyrazole derivatives exhibited low toxicity to human cells while effectively eradicating preformed biofilms of MRSA at minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .

Antitubercular Activity

Another area of research has focused on the potential use of N-(3-Trifluoromethyl-phenyl)-oxalamic acid derivatives in treating tuberculosis (TB). The structure-activity relationship (SAR) studies indicated that modifications to the trifluoromethyl group can enhance the potency against Mycobacterium tuberculosis, with specific configurations leading to improved solubility and metabolic stability .

Key Findings:

- Compounds with para-substituted trifluoromethyl groups displayed optimal activity.

- The most promising candidates maintained efficacy in vivo, suggesting their potential as new TB therapies .

Agricultural Applications

N-(3-Trifluoromethyl-phenyl)-oxalamic acid has also been explored for its agrochemical properties. It is being investigated as a potential pesticide or herbicide due to its ability to inhibit specific biological pathways in pests while being less harmful to non-target organisms.

Research Insights:

A patent application describes methods for utilizing trifluoromethyl-substituted compounds as pest control agents, indicating their effectiveness in agricultural settings . The unique electronic properties imparted by the trifluoromethyl group enhance the biological activity of these compounds against various agricultural pests.

Material Science Applications

In material science, the incorporation of N-(3-Trifluoromethyl-phenyl)-oxalamic acid into polymer matrices is being studied for its potential to improve thermal stability and chemical resistance. The trifluoromethyl group is known for enhancing the hydrophobicity of materials, which could lead to advancements in coatings and other applications where moisture resistance is critical.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trifluoromethyl-phenyl)-oxalamic acid typically involves the reaction of 3-trifluoromethyl aniline with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Step 1: 3-Trifluoromethyl aniline is dissolved in an inert solvent like dichloromethane.

Step 2: Oxalyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C.

Step 3: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed.

Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Step 5: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N-(3-Trifluoromethyl-phenyl)-oxalamic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Trifluoromethyl-phenyl)-oxalamic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalamic acid derivatives.

Reduction: Reduction reactions can convert the oxalamic acid moiety to amides or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxalamic acid derivatives with higher oxidation states.

Reduction: Amides or amines derived from the reduction of the oxalamic acid moiety.

Substitution: Substituted phenyl derivatives with various functional groups replacing the trifluoromethyl group.

Wirkmechanismus

The mechanism of action of N-(3-Trifluoromethyl-phenyl)-oxalamic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(Trifluoromethyl)phenyl substituted pyrazole derivatives

- α-Trifluoromethylstyrene derivatives

Uniqueness

N-(3-Trifluoromethyl-phenyl)-oxalamic acid is unique due to its specific combination of a trifluoromethyl group and an oxalamic acid moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications.

Biologische Aktivität

N-(3-Trifluoromethyl-phenyl)-oxalamic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C₉H₆F₃NO₃

Molecular Weight: 233.14 g/mol

CAS Number: 6890-83-1

The synthesis of N-(3-Trifluoromethyl-phenyl)-oxalamic acid typically involves the reaction of 3-trifluoromethyl aniline with oxalyl chloride, often in the presence of a base like triethylamine to neutralize the by-products. The general synthetic route includes:

- Dissolving 3-trifluoromethyl aniline in dichloromethane.

- Adding oxalyl chloride dropwise at low temperatures.

- Adding triethylamine to neutralize hydrochloric acid.

- Stirring the mixture until completion and purifying the product via recrystallization .

The biological activity of N-(3-Trifluoromethyl-phenyl)-oxalamic acid is primarily attributed to its ability to modulate enzyme activity. The trifluoromethyl group enhances membrane permeability, allowing the compound to enter cells and interact with various enzymes and proteins. This interaction can lead to inhibition or modulation of specific biochemical pathways, which is crucial for its potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds related to N-(3-Trifluoromethyl-phenyl)-oxalamic acid. For instance, derivatives containing a trifluoromethyl group have shown significant activity against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. These compounds were effective in inhibiting biofilm formation and eradicating preformed biofilms, outperforming traditional antibiotics like vancomycin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Trifluoromethyl derivative | 3.12 | Effective against MRSA |

| Vancomycin | Control | Standard antibiotic |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to alpha-amylase and PTP-1B activities. In comparative studies, N-(3-Trifluoromethyl-phenyl)-oxalamic acid exhibited promising inhibitory effects:

| Enzyme | IC₅₀ (µM) | Comparison Standard | Standard IC₅₀ (µM) |

|---|---|---|---|

| Alpha-amylase | 4.58 | Acarbose | 1.58 |

| PTP-1B | 0.91 | Ursolic acid | 1.35 |

These results indicate that the compound may serve as a lead structure for developing new antidiabetic agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of N-(3-Trifluoromethyl-phenyl)-oxalamic acid and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives with a trifluoromethyl substitution significantly inhibited biofilm formation in resistant bacterial strains, suggesting their potential use in treating chronic infections caused by biofilm-forming pathogens .

- Enzyme Inhibition : Another research highlighted that certain derivatives showed significant inhibition against alpha-amylase, indicating their potential role in managing diabetes by controlling carbohydrate metabolism .

Eigenschaften

IUPAC Name |

2-oxo-2-[3-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)5-2-1-3-6(4-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNUJHKAPNSODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.